molecular formula C11H9N2O2+ B15133610 2,3-Quinoxalinedione, 1-cyclopropyl-1,4-dihydro-

2,3-Quinoxalinedione, 1-cyclopropyl-1,4-dihydro-

Cat. No.: B15133610
M. Wt: 201.20 g/mol
InChI Key: QEKDVUAPAOLJRY-UHFFFAOYSA-N
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Description

1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione is an organic compound with the molecular formula C₁₁H₁₀N₂O₂. It is a derivative of quinoxalinedione, a bicyclic compound known for its diverse biological activities. This compound is of interest in various fields of research due to its potential pharmacological properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed under mild conditions.

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an antagonist of the AMPA, kainate, and NMDA receptors of the ionotropic glutamate receptor family, which are involved in excitatory neurotransmission . This interaction can modulate synaptic transmission and has implications for neurological research.

Comparison with Similar Compounds

Similar Compounds

    Quinoxalinedione: Shares the same bicyclic core structure and exhibits similar biological activities.

    1,4-dihydroquinoxaline-2,3-dione: A closely related compound with similar synthetic routes and applications.

    Quinazoline-2,4-dione: Another related compound with pharmacological relevance.

Uniqueness

1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoxalinedione derivatives and may contribute to its specific pharmacological properties.

Properties

Molecular Formula

C11H9N2O2+

Molecular Weight

201.20 g/mol

IUPAC Name

1-cyclopropylquinoxalin-1-ium-2,3-dione

InChI

InChI=1S/C11H9N2O2/c14-10-11(15)13(7-5-6-7)9-4-2-1-3-8(9)12-10/h1-4,7H,5-6H2/q+1

InChI Key

QEKDVUAPAOLJRY-UHFFFAOYSA-N

Canonical SMILES

C1CC1[N+]2=C3C=CC=CC3=NC(=O)C2=O

Origin of Product

United States

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